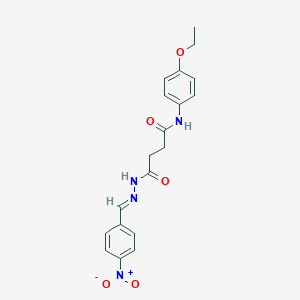![molecular formula C50H42N4O4 B515398 N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B515398.png)
N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and biphenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the compound using techniques like column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
科学研究应用
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
2-(4-ethylphenyl)quinoline-4-carbonyl chloride: A related compound used in proteomics research.
4-((benzylamino)carbonyl)-1-(2-(4-ethylphenyl)-2-oxoethyl)pyridinium bromide:
Uniqueness
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound for research and development .
属性
分子式 |
C50H42N4O4 |
|---|---|
分子量 |
762.9g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-N-[4-[4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C50H42N4O4/c1-5-31-15-19-33(20-16-31)45-29-39(37-11-7-9-13-41(37)51-45)49(55)53-43-25-23-35(27-47(43)57-3)36-24-26-44(48(28-36)58-4)54-50(56)40-30-46(34-21-17-32(6-2)18-22-34)52-42-14-10-8-12-38(40)42/h7-30H,5-6H2,1-4H3,(H,53,55)(H,54,56) |
InChI 键 |
KNKFENOURLBYBH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515315.png)


![ethyl 2-[(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)oxy]benzoate](/img/structure/B515323.png)


![2-(4-chlorophenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B515329.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B515330.png)
![N'-[1-(4-methoxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B515332.png)

![Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(undecafluorocyclohexyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B515338.png)
![2-[4-(benzyloxy)phenoxy]-N'-[2-bromo-5-(2-propynyloxy)benzylidene]acetohydrazide](/img/structure/B515339.png)

![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]-4-quinolinecarboxamide](/img/structure/B515341.png)
